molecular formula C41H44Cl2N4O6 B1682268 Watanidipine dihydrochloride CAS No. 133743-71-2

Watanidipine dihydrochloride

Cat. No.: B1682268
CAS No.: 133743-71-2
M. Wt: 759.7 g/mol
InChI Key: MVMIPBPFTZGTBS-UHFFFAOYSA-N
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Description

Watanidipine dihydrochloride is a novel dihydropyridine-type calcium channel blocker known for its slow-onset pharmacological actions. It is primarily used as an antihypertensive agent due to its potent and long-lasting effects on blood pressure regulation. This compound exhibits selective vasodilating activity on vertebral arteries, making it a potential treatment for hypertension with cerebral insufficiencies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Watanidipine dihydrochloride involves the reaction of specific dihydropyridine derivatives under controlled conditions. The process typically includes the following steps:

    Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form a dihydropyridine ring.

    Hydrogenation: The dihydropyridine intermediate is then subjected to hydrogenation to reduce any double bonds and stabilize the structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Watanidipine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites, which are often studied for their pharmacological activity.

    Reduction: Reduction reactions can modify the dihydropyridine ring, potentially altering the compound’s activity and stability.

    Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of derivatives with different pharmacological properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents and nitrating agents are used for substitution reactions on the aromatic rings.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with potential therapeutic applications.

Scientific Research Applications

Watanidipine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Watanidipine dihydrochloride is compared with other dihydropyridine calcium channel blockers such as:

  • Nifedipine
  • Amlodipine
  • Felodipine

Uniqueness: this compound is unique due to its slow-onset action and selective vasodilating activity on vertebral arteries. This makes it particularly suitable for treating hypertension with cerebral insufficiencies, a feature not commonly found in other dihydropyridine calcium channel blockers .

Comparison with Similar Compounds

  • Nifedipine: Known for its rapid onset of action and use in treating acute hypertension.
  • Amlodipine: Characterized by its long duration of action and use in chronic hypertension management.
  • Felodipine: Noted for its high vascular selectivity and minimal cardiac effects.

Properties

IUPAC Name

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42N4O6.2ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;;/h4-20,27,38-39,42H,21-26H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMIPBPFTZGTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021443
Record name Watanidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133743-71-2
Record name Watanidipine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133743712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Watanidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATANIDIPINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446I981RBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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